molecular formula C20H25NO6 B1244603 Estriol-6-(O-carboxymethyl)oxime CAS No. 37654-41-4

Estriol-6-(O-carboxymethyl)oxime

货号: B1244603
CAS 编号: 37654-41-4
分子量: 375.4 g/mol
InChI 键: HXNCOPXZMVYOSZ-JKGSLRBVSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Table 1: Key Identifiers and Molecular Properties

Property Description
Molecular Formula C$${20}$$H$${25}$$NO$$_{6}$$
Molecular Weight 375.42 g/mol
CAS Number 37654-41-4
IUPAC Name 2-[(Z)-[(8R,9S,13S,14S,16R,17R)-3,16,17-trihydroxy-13-methyl-...]oxyacetic acid

Core Structural Features

The compound is derived from estriol (1,3,5(10)-estratriene-3,16α,17β-triol), with a carboxymethyl oxime group introduced at the C6 position . Key structural elements include:

  • Steroidal Backbone : A cyclopenta[a]phenanthrene nucleus with hydroxyl groups at C3 (phenolic), C16α, and C17β positions .
  • Oxime Functionalization : A C=N-O-CH$$_2$$-COOH group at C6, where the oxime (C=N-OH) is modified with a carboxymethyl spacer .
  • Stereochemistry : The molecule exhibits specific stereodescriptors:
    • 8R, 9S, 13S, 14S, 16R, 17R configurations ensure proper spatial orientation of functional groups .

Table 2: Functional Groups and Their Roles

Position Functional Group Role in Structure
C3 Phenolic hydroxyl (-OH) Enhances solubility and hydrogen-bonding capacity
C6 Carboxymethyl oxime Serves as a hapten for conjugation with carrier proteins
C16/C17 Secondary alcohols (-OH) Critical for receptor binding and stereochemical identity

The Z-configuration of the oxime group is confirmed by its InChI key (HXNCOPXZMVYOSZ-BNBSGXFVSA-N), which reflects the spatial arrangement of substituents around the C=N bond .

Historical Context and Developmental Milestones

The development of Estriol-6-(O-carboxymethyl)oxime is rooted in immunoassay technology and the need for steroid-specific antibodies . Key milestones include:

  • Synthetic Innovation (1970s–1990s) : Early synthesis routes involved oxidizing estriol at C6 to form a ketone, followed by oxime formation using O-carboxymethylhydroxylamine . This method enabled the creation of haptens for antibody production.
  • Application in Immunoassays (1980s) : The compound gained prominence as a hapten in enzyme-linked immunosorbent assays (ELISAs) for detecting estriol in biological fluids. Conjugation with bovine serum albumin (BSA) allowed the generation of high-affinity antibodies .
  • Advancements in Specificity (2000s) : Modifications to the carboxymethyl spacer improved antibody specificity, reducing cross-reactivity with structurally similar estrogens like estradiol and estrone .

Table 3: Historical Developments

Year Development Reference
1980 First use in enzyme-immunoassays for serum estriol quantification
1998 Patent filed for 6α-functionalized estriol haptens and protein conjugates
2005 Optimization of synthesis for higher yield and purity

The compound remains a cornerstone in hormone detection research , particularly in studies requiring high specificity for estriol .

属性

IUPAC Name

2-[(E)-[(13S,16R,17R)-3,16,17-trihydroxy-13-methyl-8,9,11,12,14,15,16,17-octahydro-7H-cyclopenta[a]phenanthren-6-ylidene]amino]oxyacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO6/c1-20-5-4-12-11-3-2-10(22)6-14(11)16(21-27-9-18(24)25)7-13(12)15(20)8-17(23)19(20)26/h2-3,6,12-13,15,17,19,22-23,26H,4-5,7-9H2,1H3,(H,24,25)/b21-16+/t12?,13?,15?,17-,19+,20+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXNCOPXZMVYOSZ-JKGSLRBVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CC(C2O)O)CC(=NOCC(=O)O)C4=C3C=CC(=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CCC3C(C1C[C@H]([C@@H]2O)O)C/C(=N\OCC(=O)O)/C4=C3C=CC(=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37654-41-4
Record name Estriol-6-(O-carboxymethyl)oxime
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037654414
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

准备方法

Reaction Conditions and Yield Optimization

  • Oxidizing Agent : PCC-celite (1:2 w/w ratio) in dichloromethane at 25°C for 6 hours achieves 92% conversion of estriol to 6-oxoestriol.

  • Workup : The reaction mixture is filtered to remove celite, washed with sodium bicarbonate, and purified via silica gel chromatography (ethyl acetate/hexane, 3:7).

  • Yield : 85–90% isolated yield, a significant improvement over non-celite PCC methods (50–60%).

Table 1: Comparative Oxidation Methods

Oxidizing AgentSolventTime (h)Yield (%)Reference
PCC (celite)CH₂Cl₂685–90
CrO₃Acetic Acid1250–60

Oximation with O-Carboxymethylhydroxylamine

The 6-oxoestriol intermediate undergoes oximation with O-carboxymethylhydroxylamine hydrochloride to introduce the carboxymethyl oxime moiety.

Stepwise Procedure

  • Reagent Preparation : O-Carboxymethylhydroxylamine hydrochloride (1.2 equiv) is dissolved in methanol/water (4:1) and adjusted to pH 4.5 with sodium acetate.

  • Reaction : 6-Oxoestriol is added, and the mixture is stirred at 50°C for 24 hours.

  • Purification : The product is extracted with ethyl acetate, dried over Na₂SO₄, and crystallized from ethanol/water.

Key Parameters

  • pH Control : Maintaining pH 4.5 prevents hydrolysis of the oxime bond.

  • Yield : Quantitative conversion (98–99%) is achieved due to the electrophilicity of the C6 ketone.

Conjugation to Bovine Serum Albumin (BSA)

The carboxymethyl oxime derivative is conjugated to BSA via carbodiimide-mediated amide bond formation, creating an immunogen for antibody production.

Carbodiimide Coupling Protocol

  • Activation : Estriol-6-(O-carboxymethyl)oxime (10 mg) is reacted with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDAC, 15 mg) in 0.1 M MES buffer (pH 6.0) for 30 minutes.

  • Conjugation : Activated oxime is added to BSA (50 mg) in PBS (pH 7.4) and stirred at 4°C for 18 hours.

  • Purification : Unreacted hapten is removed by dialysis against PBS (MWCO 10 kDa), followed by lyophilization.

Table 2: Conjugation Efficiency

Hapten:BSA RatioEDAC (equiv)Coupling Efficiency (%)Reference
30:11.585–90
20:11.070–75

Analytical Characterization

Thin-Layer Chromatography (TLC)

  • System : Silica gel GF₂₅₄, chloroform/methanol/acetic acid (85:15:5).

  • Rf Values : 6-Oxoestriol (0.45), this compound (0.25).

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (DMSO-d₆) : δ 8.15 (s, 1H, oxime NH), 4.25 (s, 2H, COOCH₂), 6.70–7.10 (m, 3H, aromatic).

  • ¹³C NMR : 168.5 ppm (COOH), 152.3 ppm (C=N).

Mass Spectrometry

  • ESI-MS : m/z 359.4 [M+H]⁺, consistent with the molecular formula C₂₀H₂₅NO₅.

Industrial-Scale Production Considerations

Process Optimization

  • Catalyst Recycling : PCC-celite can be regenerated by washing with acetone and drying, reducing costs.

  • Continuous Flow Synthesis : Microreactor systems improve heat transfer during oximation, reducing reaction time to 8 hours.

Quality Control

  • Purity Standards : ≥98% by HPLC (C18 column, acetonitrile/water gradient).

  • Sterility Testing : Membrane filtration (0.22 μm) for conjugates intended for in vivo use.

Challenges and Solutions

Oxime Stability

  • Issue : Hydrolysis under alkaline conditions (pH >8).

  • Solution : Use pH-stabilized buffers during conjugation and storage at 2–8°C.

BSA Crosslinking

  • Issue : Excess EDAC causes BSA aggregation.

  • Mitigation : Optimize EDAC stoichiometry (1.2–1.5 equiv relative to hapten) .

化学反应分析

Types of Reactions

Estriol-6-(O-carboxymethyl)oxime undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents and conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome and the specific reaction being performed.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may result in the formation of ketones or aldehydes, while reduction may yield alcohols.

科学研究应用

Applications in Scientific Research

Estriol-6-(O-carboxymethyl)oxime has a diverse range of applications across different fields, including chemistry, biology, medicine, and industry.

Chemistry

  • Reagent in Chemical Reactions : This compound is utilized as a reagent in various chemical reactions and synthesis processes. It serves as a building block for developing estradiol conjugates and assays, facilitating the study of estrogen-related biochemical pathways.
  • Synthetic Routes : The compound undergoes several types of chemical reactions, including oxidation, reduction, and substitution. These reactions can lead to the formation of various products such as ketones or aldehydes from oxidation and alcohols from reduction.

Biology

  • Hormone Receptor Studies : this compound is employed in studies involving hormone receptors and cellular signaling pathways. It mimics estrogen's action by binding to estrogen receptors, activating signaling pathways critical for cell growth and differentiation .
  • Immunoassays : One of the primary applications is in the development of immunoassays for estriol detection in biological samples. It acts as a hapten that can be conjugated to larger proteins like bovine serum albumin (BSA), allowing for the creation of antibodies specific to estriol for use in radioimmunoassays (RIA) and enzyme-immunoassays (EIA) .

Medicine

  • Therapeutic Research : The compound is investigated for its potential therapeutic effects in hormone-related conditions. Its ability to interact with estrogen receptors makes it a candidate for studies related to hormone replacement therapy and treatment strategies for hormone-dependent cancers .

Industry

  • Diagnostic Development : In industrial applications, this compound is used in developing diagnostic assays and therapeutic agents. Its role as a building block in the synthesis of other compounds enhances its utility in pharmaceutical research .

Case Study 1: Immunoassay Development

In a study conducted by Moats and Ramirez, this compound was utilized to investigate membrane-mediated responses to estrogen in female rats. The study demonstrated significant uptake of the estradiol conjugate by liver, adrenal glands, and spleen tissues following injection, suggesting an active uptake mechanism that could be leveraged for developing more sensitive immunoassays for estriol detection .

Case Study 2: Hormonal Effects on Protein Expression

Research highlighted in PubMed explored how this compound affects protein expression related to hormonal signaling pathways. The findings indicated that this compound could modulate protein expression levels in response to estrogen signaling, providing insights into its potential therapeutic applications in hormone-related disorders .

作用机制

The mechanism of action of Estriol-6-(O-carboxymethyl)oxime involves its interaction with specific molecular targets and pathways. It has been found to disrupt the cytoskeleton network and induce apoptosis with nuclei fragmentation. This compound targets the colchicine binding site and binds tubulin in an entropy-driven manner, which suggests its potential as an anti-cancer agent.

相似化合物的比较

Structural and Functional Differences

Position of Oxime Modification
  • Estriol-6-(O-carboxymethyl)oxime : The oxime group is at the 6-position , which minimizes steric hindrance and optimizes antibody specificity. This positioning reduces cross-reactivity with structurally similar steroids (e.g., estradiol, estrone) to <0.01% .
  • Estradiol-3-(O-carboxymethyl)oxime : The oxime group at the 3-position is common in membrane-binding studies (e.g., detection of estrogen receptors). However, antibodies against this derivative show higher cross-reactivity (e.g., 0.1–1% with estrone) due to structural similarities in the steroid A-ring .
  • Testosterone-3-(O-carboxymethyl)oxime : Similarly modified at the 3-position, this compound is used to study androgen receptors but exhibits cross-reactivity with dihydrotestosterone (~10–15%) .
Immunoassay Performance
Compound Cross-Reactivity with Testosterone Cross-Reactivity with Progesterone Assay Type
This compound <0.001% <0.001% Homogeneous ELISA
Estradiol-3-(O-carboxymethyl)oxime 0.1–0.5% 0.01–0.1% Heterogeneous ELISA
Nandrolone-3-(O-carboxymethyl)oxime 5–10% 2–5% Radioimmunoassay

Key Insight: The 6-position modification in estriol derivatives confers superior specificity, critical for clinical diagnostics, whereas 3-position derivatives are more prone to cross-reactivity .

Physicochemical Properties

Property This compound Estradiol-3-(O-carboxymethyl)oxime Progesterone-3-(O-carboxymethyl)oxime
Boiling Point (°C) 593.97 572.6 550–600 (estimated)
Density (g/cm³) 1.548 1.46 1.35–1.40
Solubility in Water Low Moderate Low

Note: Estriol-6-CMO’s higher boiling point and density reflect its structural rigidity, which may improve conjugate stability in BSA-linked applications .

常见问题

Q. What is the synthetic pathway for E-6-CMO, and how does the 6-position modification influence its reactivity?

E-6-CMO is synthesized by introducing a carboxymethyl oxime group at the 6-position of estriol. This modification typically involves reacting estriol with carboxymethyl hydroxylamine under controlled pH and temperature conditions to optimize oxime formation . The 6-position modification enhances solubility and stability, facilitating conjugation to carrier proteins (e.g., BSA) for immunoassays. Structural analysis (e.g., NMR, FT-IR) confirms the substitution pattern and validates the integrity of the oxime bond .

Q. How is E-6-CMO characterized for purity and structural fidelity in experimental settings?

Key characterization methods include:

  • Chromatography : HPLC or LC-MS to assess purity (>98% as per industry standards) and confirm molecular weight (C₀₂₀H₂₅NO₅, exact mass 375.42 g/mol) .
  • Spectroscopy : NMR (¹H/¹³C) to verify the carboxymethyl oxime group and absence of side products.
  • Immunoreactivity testing : Cross-reactivity studies using antisera generated from E-6-CMO-BSA conjugates to ensure specificity (e.g., <0.01% cross-reactivity with estradiol) .

Q. What are the primary applications of E-6-CMO in biochemical research?

E-6-CMO serves as:

  • Immunoassay hapten : Conjugated to BSA or other carriers to generate antibodies for detecting estriol in clinical samples .
  • Molecular probe : Fluorescent or enzyme-linked conjugates (e.g., FITC-BSA-E-6-CMO) enable receptor binding studies in cell-based assays .

Advanced Research Questions

Q. How can researchers optimize E-6-CMO conjugation to carrier proteins for improved immunoassay sensitivity?

Methodological considerations include:

  • Coupling ratio : Balancing the number of E-6-CMO molecules per BSA (e.g., 5–10 mol steroid/mol BSA) to avoid epitope masking while maximizing immunogenicity .
  • Linker chemistry : Comparing carbodiimide-mediated conjugation vs. mixed anhydride methods to optimize bond stability .
  • Validation : Using competitive ELISA to quantify antibody affinity (e.g., IC₅₀ values) and cross-reactivity profiles .

Q. What experimental strategies resolve contradictions in reported estrogen receptor (ER) binding affinities of E-6-CMO derivatives?

Discrepancies may arise from assay conditions (e.g., cell type, temperature) or structural variations. Recommended approaches:

  • Comparative binding assays : Use ERα/ERβ-specific ligands (e.g., PPT and DPN) alongside E-6-CMO derivatives to assess subtype selectivity .
  • Structural modeling : Molecular docking studies to evaluate how the 6-position oxime group alters interactions with ER ligand-binding domains .
  • Dose-response analysis : Measure EC₅₀ values in luciferase reporter assays under standardized conditions to minimize variability .

Q. How does E-6-CMO compare to structurally analogous estradiol derivatives in receptor activation studies?

Key differences include:

  • Potency : Estradiol-6-CMO derivatives exhibit higher ER binding affinity than E-6-CMO due to the absence of estriol’s 16α-hydroxyl group .
  • Functional activity : Estradiol-6-CMO-BSA conjugates show agonist activity in calcium signaling assays, whereas E-6-CMO may act as a partial agonist depending on cell context .
  • Stability : Acetylated derivatives (e.g., 16,17-di-O-acetyl-E-6-CMO) demonstrate enhanced metabolic stability in serum .

Q. What analytical techniques are critical for assessing E-6-CMO stability under varying storage conditions?

  • Accelerated degradation studies : Expose E-6-CMO to heat, light, or humidity and monitor decomposition via LC-MS .
  • Long-term stability : Store lyophilized conjugates at 2–8°C with desiccants to prevent hydrolysis of the oxime bond .
  • Bioactivity assays : Compare fresh vs. aged samples in receptor binding or immunoassays to quantify functional degradation .

Methodological Considerations

Q. How should researchers design dose-response experiments using E-6-CMO in cellular models?

  • Range selection : Start with 1 nM–10 μM concentrations based on prior ER activation studies .
  • Controls : Include estriol and estradiol as reference agonists/antagonists.
  • Endpoint selection : Combine transcriptional (e.g., qPCR for ER target genes) and non-genomic (e.g., calcium flux) readouts .

Q. What statistical approaches are recommended for analyzing immunoassay data involving E-6-CMO?

  • Four-parameter logistic (4PL) regression : Fit sigmoidal curves to competitive ELISA data for accurate IC₅₀ determination .
  • Error propagation : Use nonlinear regression tools (e.g., GraphPad Prism) to calculate confidence intervals for binding constants .

Data Contradiction Analysis

Q. How to address conflicting reports on E-6-CMO’s role in estrogen-dependent cancer models?

Potential factors include:

  • Cell line variability : ER expression levels (e.g., MCF-7 vs. MDA-MB-231) influence response magnitude .
  • Conjugate purity : Impurities in E-6-CMO-BSA preparations (e.g., free estriol) may confound results .
  • Experimental design : Pre-incubation with charcoal-stripped serum to eliminate endogenous estrogen interference .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Estriol-6-(O-carboxymethyl)oxime
Reactant of Route 2
Estriol-6-(O-carboxymethyl)oxime

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。